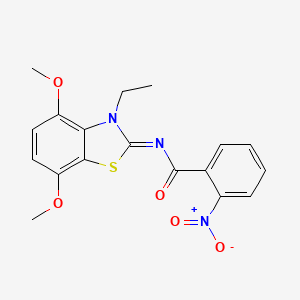

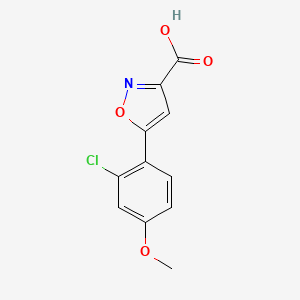

![molecular formula C16H17F3N2O2S B2638713 N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-30-8](/img/structure/B2638713.png)

N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TFB-TMS, and it is a sulfamide derivative that has been shown to have various biochemical and physiological effects. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively. In

Applications De Recherche Scientifique

Solid Phase Synthesis and Crystal Structure

A study by Luo and Huang (2004) describes the solid phase synthesis of N-p-Methylbenzyl benzamide and its crystal structure analysis. This research illustrates the utility of solid phase synthesis techniques in the preparation of complex organic compounds and provides insights into the molecular structure through X-ray diffraction analysis. Such methodologies could be applicable to the synthesis and structural elucidation of N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide and related compounds (Luo & Huang, 2004).

Aromatic Sulfonamide Inhibitors

Research by Supuran et al. (2013) focused on three new aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating the potential of sulfonamide derivatives in medicinal chemistry, particularly as enzyme inhibitors. The study’s findings on the inhibitory activity of these compounds could guide the development of new therapeutic agents based on sulfonamide chemistry, including N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide (Supuran, Maresca, Gregáň, & Remko, 2013).

Selective Separation of Aqueous Anions

Luo et al. (2017) explored the selective separation of aqueous sulphate anions via crystallization of sulphate–water clusters, using ligands similar in structural complexity to N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide. This study highlights the potential application of such compounds in environmental chemistry and separation processes (Luo et al., 2017).

Photoinduced Oxidation and Sulfide Conversion

Bettoni et al. (2015) investigated the photoinduced one-electron oxidation of benzyl methyl sulfides, providing evidence for a thionium ion intermediate. This research contributes to the understanding of photooxidation processes and could inform the development of photochemical reactions involving N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide and similar sulfide compounds (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).

Propriétés

IUPAC Name |

1-(4-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O2S/c1-12-5-7-13(8-6-12)10-20-24(22,23)21-11-14-3-2-4-15(9-14)16(17,18)19/h2-9,20-21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHZVUCMNQRKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

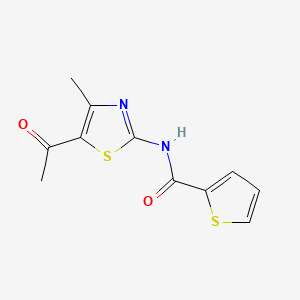

![5-(allylsulfanyl)imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2638635.png)

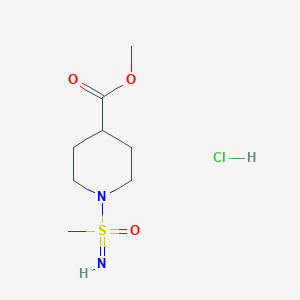

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2638642.png)

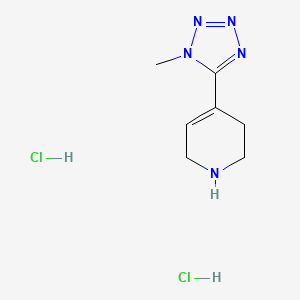

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2638643.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide](/img/structure/B2638644.png)

![N-(2,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638646.png)

![ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate](/img/structure/B2638649.png)

![6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2638652.png)

![ethyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2638653.png)